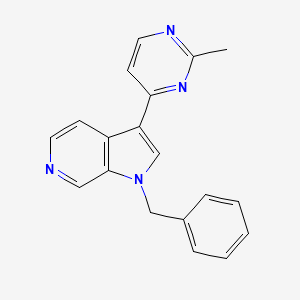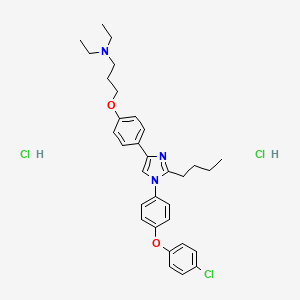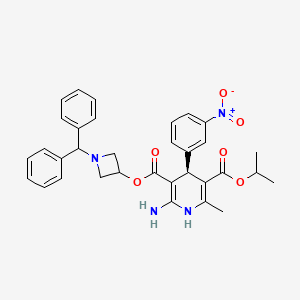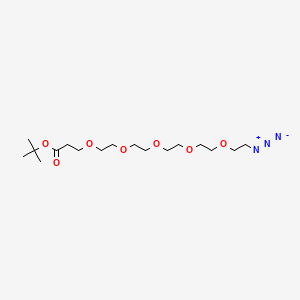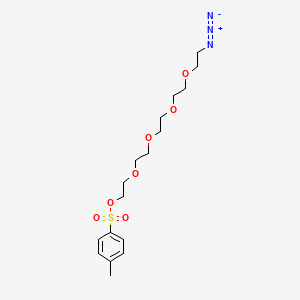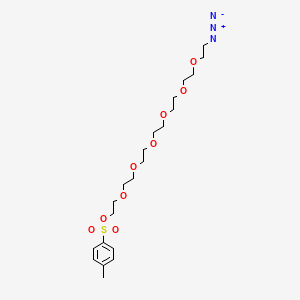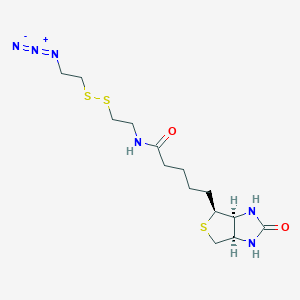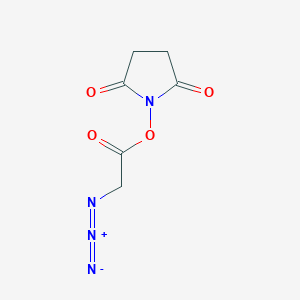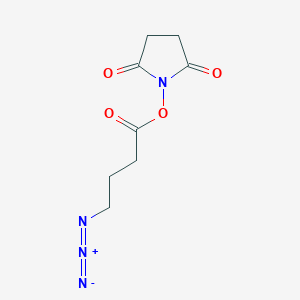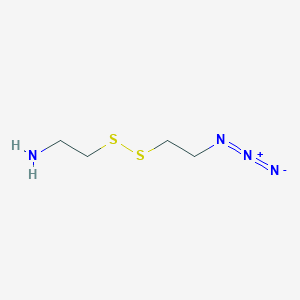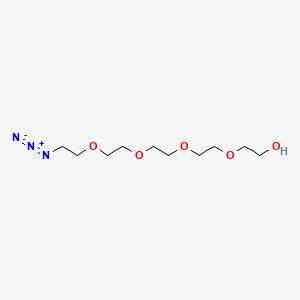
Azido-PEG5-alcohol
Overview
Description
Azido-PEG5-alcohol is a compound that contains an azide group and a terminal hydroxyl group linked through a five-unit polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
Azido-PEG5-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a process known as Strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
In the context of ADCs, this compound serves as a linker between the antibody and the cytotoxin . For PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
As a peg derivative, it is expected to have good solubility in aqueous media .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage . This linkage is crucial in the function of ADCs and PROTACs, enabling the selective delivery of cytotoxins to cancer cells (in the case of ADCs) or the targeted degradation of specific proteins (in the case of PROTACs) .
Action Environment
The action of this compound is influenced by the presence of copper ions, which catalyze the azide-alkyne cycloaddition reaction . Additionally, the presence of molecules containing Alkyne, DBCO, or BCN groups is necessary for the compound to function
Biochemical Analysis
Biochemical Properties
Azido-PEG5-alcohol plays a crucial role in biochemical reactions, particularly in the formation of antibody-drug conjugates (ADCs) and PROTACs . The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
The exact cellular effects of this compound are not well-documented. As a component of ADCs and PROTACs, it can influence cell function indirectly. ADCs and PROTACs can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound itself does not exert effects at the molecular level. It forms a part of larger molecules like ADCs and PROTACs that do. These larger molecules can have binding interactions with biomolecules, cause enzyme inhibition or activation, and bring about changes in gene expression .
Temporal Effects in Laboratory Settings
As a component of ADCs and PROTACs, it can indirectly influence long-term cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
As a component of ADCs and PROTACs, it can indirectly influence the effects observed at different dosages .
Metabolic Pathways
As a component of ADCs and PROTACs, it can indirectly influence metabolic flux or metabolite levels .
Transport and Distribution
As a component of ADCs and PROTACs, it can indirectly influence its localization or accumulation .
Subcellular Localization
As a component of ADCs and PROTACs, it can indirectly influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG5-alcohol can be synthesized through a multi-step process involving the reaction of PEG with azide and hydroxyl functional groups. The general synthetic route involves the following steps:
Activation of PEG: PEG is first activated by converting its terminal hydroxyl group into a leaving group, such as a tosylate or mesylate.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride or mesyl chloride.
Azidation in Bulk: The activated PEG is reacted with sodium azide in large reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG5-alcohol undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a triazole linkage.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Azido-PEG5-alcohol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-alcohol: Contains a three-unit PEG chain and exhibits similar reactivity but with different solubility and flexibility properties.
Azido-PEG6-alcohol: Contains a six-unit PEG chain and offers increased solubility and flexibility compared to Azido-PEG5-alcohol.
Uniqueness
This compound is unique due to its optimal balance of solubility, flexibility, and reactivity. The five-unit PEG chain provides sufficient hydrophilicity for aqueous solubility while maintaining the flexibility needed for efficient bioconjugation and material synthesis .
Properties
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O5/c11-13-12-1-3-15-5-7-17-9-10-18-8-6-16-4-2-14/h14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGGTGKXQQGEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743978 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-68-5 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


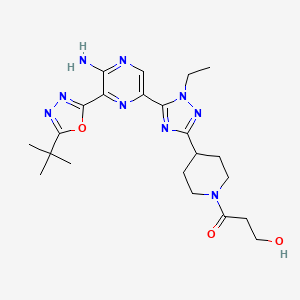
![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)

